4-Chloro-5-methoxyquinoline
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Overview
Description
4-Chloro-5-methoxyquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-5-methoxyquinoline is a derivative of the 4-aminoquinoline class of compounds, which includes well-known drugs like chloroquine . The primary targets of these compounds are heme polymerase in malarial trophozoites . These enzymes play a crucial role in the survival of the parasite by converting toxic heme into non-toxic hemazoin .
Mode of Action
This compound, similar to other 4-aminoquinolines, inhibits the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin . As a result, the Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite .
Biochemical Pathways
The inhibition of heme polymerase disrupts the heme detoxification pathway in the Plasmodium species . This disruption leads to the accumulation of toxic heme within the parasite, causing cell lysis and ultimately, parasite autodigestion .
Pharmacokinetics
In humans, chloroquine concentrations decline multiexponentially, indicating extensive distribution with a volume of distribution of 200 to 800 L/kg . Chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver .
Result of Action
The result of the action of this compound is the death of the Plasmodium species. By inhibiting the action of heme polymerase and disrupting the heme detoxification pathway, the compound causes the accumulation of toxic heme within the parasite. This accumulation leads to cell lysis and ultimately, parasite autodigestion .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been shown to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor
Cellular Effects
Some quinoline derivatives have shown promising anticancer effects through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting DNA cleavage activity
Molecular Mechanism
Quinoline derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of quinoline derivatives have been studied in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of quinoline derivatives at different dosages have been studied in various animal models .
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of quinoline derivatives have been studied in various contexts .
Subcellular Localization
The subcellular localization of quinoline derivatives has been studied using various predictive tools .
Properties
IUPAC Name |
4-chloro-5-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSPKKXMNJNWHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=CC(=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231761-14-0 |
Source
|
Record name | 4-chloro-5-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.